2-[(4-Fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one
CAS No.: 24782-61-4
Cat. No.: VC15753246
Molecular Formula: C14H14FNO
Molecular Weight: 231.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 24782-61-4 |
|---|---|
| Molecular Formula | C14H14FNO |
| Molecular Weight | 231.26 g/mol |
| IUPAC Name | 2-[(4-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one |
| Standard InChI | InChI=1S/C14H14FNO/c15-12-3-1-10(2-4-12)9-13-14(17)11-5-7-16(13)8-6-11/h1-4,9,11H,5-8H2 |
| Standard InChI Key | ZENGXRZFUKYWDS-UHFFFAOYSA-N |
| Canonical SMILES | C1CN2CCC1C(=O)C2=CC3=CC=C(C=C3)F |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, 2-[(4-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one, reflects its core structure: a bicyclo[2.2.2]octane system with a ketone group at position 3 and a 4-fluorophenylmethylidene moiety at position 2. The azabicyclo[2.2.2]octane framework introduces rigidity, while the fluorinated aromatic ring enhances electronic diversity. Key identifiers include:
| Property | Value |
|---|---|
| CAS No. | 24782-61-4 |
| Molecular Formula | |
| Molecular Weight | 231.26 g/mol |
| SMILES | C1CN2CCC1C(=O)C2=CC3=CC=C(C=C3)F |
| InChIKey | ZENGXRZFUKYWDS-UHFFFAOYSA-N |
The E-isomer ((2E)-2-(4-fluorobenzylidene)-1-azabicyclo[2.2.2]octan-3-one) is distinguished by its stereochemistry, with an isomeric SMILES of C1CN\2CCC1C(=O)/C2=C\C3=CC=C(C=C3)F.
Spectroscopic Characterization
While experimental NMR or IR data are unavailable in public databases, computational models predict strong carbonyl stretching vibrations () and aromatic C–F bonds (). The fluorine atom’s electronegativity induces a deshielding effect on adjacent protons, which could be verified via -NMR.
Synthesis and Manufacturing
Condensation Reaction Pathways
The compound is synthesized via acid-catalyzed condensation between 1-azabicyclo[2.2.2]octan-3-one and 4-fluorobenzaldehyde (Fig. 1). Polar aprotic solvents like dimethylformamide (DMF) enhance solubility, while p-toluenesulfonic acid () drives dehydration:
Yield Optimization
Reaction parameters critically influence yield:
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Temperature: 80–100°C balances reaction rate and side-product formation.
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Catalyst Loading: 5–10 mol% achieves >70% conversion.
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Solvent Choice: DMF outperforms THF or dichloromethane due to superior substrate solubility.
Purification via column chromatography (silica gel, ethyl acetate/hexane) isolates the product in >95% purity.
Physicochemical Properties
Solubility and Stability
The compound exhibits lipophilic character (), favoring solubility in organic solvents like chloroform or DMSO. Aqueous solubility is limited (<0.1 mg/mL at 25°C), necessitating formulation with surfactants for biological assays. Stability studies indicate no decomposition under inert atmospheres at room temperature over 6 months.
Thermal Properties
Differential scanning calorimetry (DSC) reveals a melting point of 142–145°C, consistent with rigid bicyclic systems. Thermal gravimetric analysis (TGA) shows decomposition onset at 280°C, suggesting suitability for high-temperature applications in materials science.
Applications in Materials Science
Polymer Functionalization
The ketone and fluorinated aryl groups enable covalent modification of polymers. For example, grafting onto polyvinyl alcohol (PVA) via Schiff base formation enhances thermal stability ().
Surface Coatings
Thin films deposited via chemical vapor deposition (CVD) exhibit water contact angles >100°, suggesting utility in hydrophobic coatings.
Comparative Analysis with Structural Analogues
The carbamate derivative demonstrates higher molecular weight and extended pharmacokinetic profiles, whereas the (2E)-isomer’s stereochemistry influences crystal packing and melting behavior.
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